2-(4-Bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide 2-(4-Bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20484027
InChI: InChI=1S/C10H10BrCl2NO2/c1-14(2)9(15)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,5H2,1-2H3
SMILES:
Molecular Formula: C10H10BrCl2NO2
Molecular Weight: 327.00 g/mol

2-(4-Bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide

CAS No.:

Cat. No.: VC20484027

Molecular Formula: C10H10BrCl2NO2

Molecular Weight: 327.00 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide -

Specification

Molecular Formula C10H10BrCl2NO2
Molecular Weight 327.00 g/mol
IUPAC Name 2-(4-bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide
Standard InChI InChI=1S/C10H10BrCl2NO2/c1-14(2)9(15)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,5H2,1-2H3
Standard InChI Key SAMUCXUBTNPQQX-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)COC1=C(C=C(C=C1Cl)Br)Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Structure

2-(4-Bromo-2,6-dichlorophenoxy)-N,N-dimethylacetamide (IUPAC name: N,N-dimethyl-2-[(4-bromo-2,6-dichlorophenyl)oxy]acetamide) is a halogenated aromatic compound featuring a phenoxyacetamide backbone. The molecule consists of:

  • A 2,6-dichloro-4-bromophenyl group attached via an ether linkage to

  • An acetamide moiety with N,N-dimethyl substitution.

The molecular formula is C₁₁H₁₁BrCl₂NO₂, yielding a molecular weight of 373.03 g/mol. The presence of bromine and chlorine atoms at the ortho and para positions of the phenyl ring introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogous structures provide reference points:

  • ¹H NMR: The N,N-dimethyl group would appear as a singlet near δ 2.9–3.1 ppm. Aromatic protons in the dichlorophenyl ring are typically deshielded to δ 7.2–7.8 ppm due to electron-withdrawing halogen substituents .

  • IR Spectroscopy: Strong absorbance near 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Synthesis and Manufacturing

Proposed Synthetic Routes

The synthesis likely involves a Williamson ether coupling between 4-bromo-2,6-dichlorophenol and a chloroacetamide precursor, followed by N,N-dimethylation. A plausible pathway is outlined below:

Step 1: Synthesis of 2-Chloro-N,N-dimethylacetamide

Reacting chloroacetyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) yields 2-chloro-N,N-dimethylacetamide .

Step 2: Etherification via Williamson Reaction

4-Bromo-2,6-dichlorophenol is deprotonated using a strong base (e.g., K₂CO₃) and reacted with 2-chloro-N,N-dimethylacetamide in dimethylacetamide (DMA) at 80–100°C .

4-Bromo-2,6-dichlorophenol+ClCH₂CON(CH₃)₂BaseTarget Compound\text{4-Bromo-2,6-dichlorophenol} + \text{ClCH₂CON(CH₃)₂} \xrightarrow{\text{Base}} \text{Target Compound}

Step 3: Purification

Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Key Challenges and Optimization

  • Halogen Reactivity: Bromine at the para position may participate in unintended nucleophilic substitutions. Reaction conditions must avoid prolonged heating or strong nucleophiles .

  • Solvent Selection: High-boiling solvents like DMA (boiling point: 165°C) facilitate the etherification reaction but require careful handling due to toxicity concerns .

Physicochemical Properties

Thermal and Physical Characteristics

PropertyValue (Estimated)Reference Analog
Melting Point180–190°CN-(4-Bromo-2,6-dichlorophenyl)acetamide (208°C)
Boiling Point380–400°CSimilar acetamides
Density1.6–1.8 g/cm³Halogenated aromatics
LogP (Octanol-Water)2.5–3.0Computed via QSAR models

Solubility Profile

  • Polar Solvents: Moderately soluble in DMSO, DMA, and acetone.

  • Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic aryl and alkyl groups .

Applications and Research Implications

Pharmaceutical Intermediate

The compound’s structure aligns with intermediates used in thyroid hormone receptor agonists (e.g., resmetirom) . The phenoxyacetamide scaffold is amenable to further functionalization, enabling the synthesis of targeted therapeutics for non-alcoholic steatohepatitis (NASH) or metabolic disorders.

Biological Activity

While direct studies are lacking, the N,N-dimethylacetamide group is known to enhance blood-brain barrier permeability, suggesting potential central nervous system applications . Concurrently, the halogenated aryl moiety may confer antimicrobial or antiparasitic activity, warranting further investigation.

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